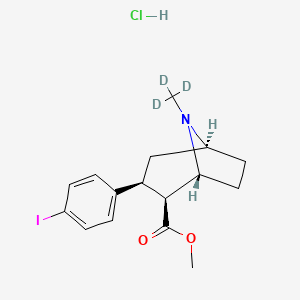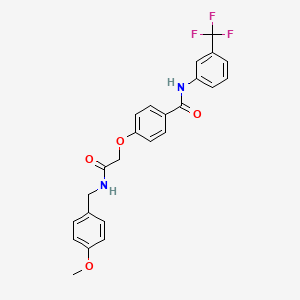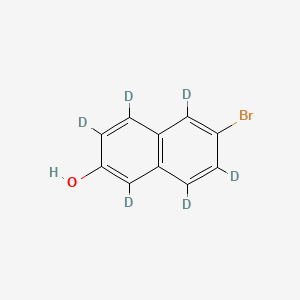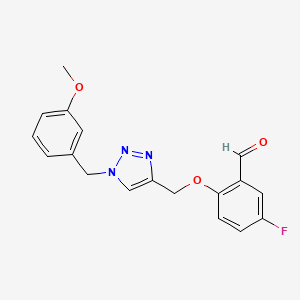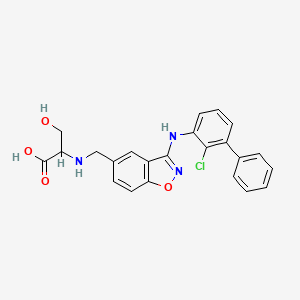
PD-1/PD-L1-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-17 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation and cancer progression by allowing cancer cells to evade immune detection. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-17 involves multiple steps, including the formation of biphenyl derivatives. The synthetic route typically starts with the preparation of the biphenyl core, followed by functionalization to introduce various substituents. Common reagents used in these reactions include bromine, chlorine, and cyanide, among others .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
PD-1/PD-L1-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups. These derivatives are then further modified to produce the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the role of PD-1/PD-L1 in immune regulation and cancer progression.
Medicine: Explored for its potential in cancer immunotherapy, particularly in enhancing anti-tumor immunity.
Industry: Used in the development of new therapeutic agents targeting the PD-1/PD-L1 pathway
Wirkmechanismus
PD-1/PD-L1-IN-17 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1. This blockade restores the activity of T cells, leading to enhanced anti-tumor immunity. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected by this interaction include the PI3K/AKT, MAPK, and JAK-STAT pathways, which are essential for cell proliferation, survival, and immune evasion .
Vergleich Mit ähnlichen Verbindungen
PD-1/PD-L1-IN-17 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:
BMS-1166: Another small-molecule inhibitor targeting the PD-1/PD-L1 interaction.
BMS-202: Known for its ability to induce dimerization of the PD-L1 protein.
CH-4: A small-molecule inhibitor with strong inhibitory activity towards the PD-1/PD-L1 interaction .
These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound stands out due to its unique structural features and potential for therapeutic applications .
Eigenschaften
Molekularformel |
C23H20ClN3O4 |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
2-[[3-(2-chloro-3-phenylanilino)-1,2-benzoxazol-5-yl]methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H20ClN3O4/c24-21-16(15-5-2-1-3-6-15)7-4-8-18(21)26-22-17-11-14(9-10-20(17)31-27-22)12-25-19(13-28)23(29)30/h1-11,19,25,28H,12-13H2,(H,26,27)(H,29,30) |
InChI-Schlüssel |
LYJGBKYNTZGSLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)NC3=NOC4=C3C=C(C=C4)CNC(CO)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


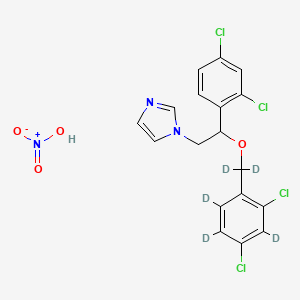
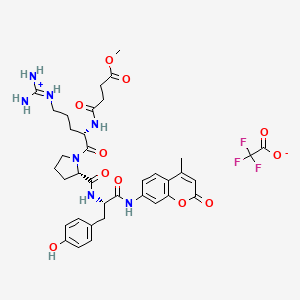


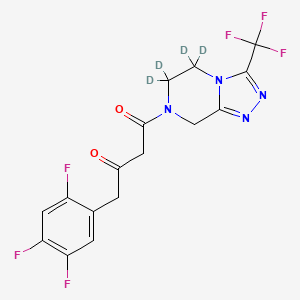

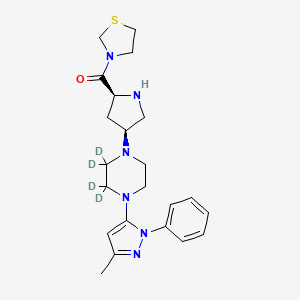
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
